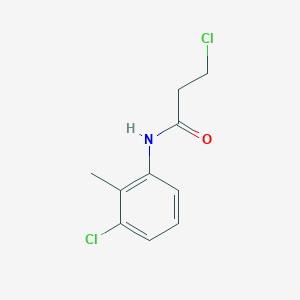

3-Chloro-n-(3-chloro-2-methylphenyl)propanamide

Overview

Description

3-Chloro-N-(3-chloro-2-methylphenyl)propanamide (CAS: 39494-09-2) is a halogenated amide derivative characterized by two chlorine substituents and a methyl group on the aromatic ring. Its molecular formula is C₁₀H₁₀Cl₂NO, with a molecular weight of 234.10 g/mol . This compound is synthesized via the Schotten-Baumann reaction, typically involving the reaction of 3-chloro-2-methylaniline with propanoyl chloride derivatives . Its structural features, including the chloro substituents and amide linkage, make it relevant in pharmaceutical and agrochemical research, particularly in modulating biological activity and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-n-(3-chloro-2-methylphenyl)propanamide typically involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloropropanamide in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-n-(3-chloro-2-methylphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted amides.

Oxidation: Formation of 3-chloro-2-methylbenzoic acid.

Reduction: Formation of 3-chloro-2-methylphenylpropanamine.

Scientific Research Applications

3-Chloro-n-(3-chloro-2-methylphenyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-n-(3-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modification of protein structures, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The following table summarizes key structural and physicochemical differences between 3-Chloro-N-(3-chloro-2-methylphenyl)propanamide and related compounds:

Key Observations:

- Chlorine Position: The position of chlorine substituents significantly impacts biological activity.

- Methoxy vs. Methyl Groups : The methoxy group in 3-Chloro-N-(3-chloro-4-methoxyphenyl)propanamide improves solubility in polar solvents compared to the methyl group in the target compound .

- Hydroxyl Group : The hydroxyl substituent in 3-Chloro-N-(2-hydroxyphenyl)propanamide enables hydrogen bonding, which could enhance interactions with biological targets .

Physicochemical Properties

- Solubility : Methoxy-substituted derivatives (e.g., 3-Chloro-N-(3-chloro-4-methoxyphenyl)propanamide) demonstrate higher aqueous solubility compared to methyl- or chloro-substituted analogs .

- Thermal Stability: The presence of chlorine generally increases melting points; the target compound has a higher melting point than non-halogenated analogs .

Biological Activity

3-Chloro-N-(3-chloro-2-methylphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C10H12Cl2N

- CAS Number : 19422-76-5

- Molecular Weight : 219.12 g/mol

This compound features a chloro-substituted aromatic ring and an amide functional group, which are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against various bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15.5 | |

| PC-3 | 20.0 | |

| A549 | 25.0 |

The observed IC50 values indicate that this compound has a moderate potency against these cancer cell lines, warranting further investigation into its mechanism of action and potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the chloro groups may facilitate interactions with specific enzymes or receptors involved in cellular processes such as apoptosis and cell proliferation.

In particular, the compound may inhibit key signaling pathways associated with cancer cell survival and growth, leading to increased apoptosis in malignant cells.

Study on Anticancer Activity

A notable study conducted by Bouabdallah et al. evaluated the cytotoxic effects of various derivatives of propanamide compounds, including this compound. The study reported significant growth inhibition in several cancer cell lines, with detailed analysis on the structure-activity relationship (SAR) indicating that modifications to the chloro substituents could enhance efficacy .

Antimicrobial Efficacy Study

Another research effort focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The results demonstrated that this compound had comparable efficacy to established antibiotics, suggesting its potential as a lead compound for drug development in infectious diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-N-(3-chloro-2-methylphenyl)propanamide, and how can reaction conditions be optimized?

The compound can be synthesized via amide coupling reactions using chloro-substituted anilines and chlorinated propanoyl chlorides. A typical method involves reacting 3-chloro-2-methylaniline with 3-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere. Optimization includes controlling stoichiometry (1:1 molar ratio), temperature (0°C to room temperature), and reaction time (4–12 hours). Post-synthesis purification often employs column chromatography or recrystallization .

Key parameters for optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DCM/DMF | Solvent polarity affects reaction rate |

| Temperature | 0–25°C | Higher temperatures may cause side reactions |

| Base | Triethylamine | Neutralizes HCl, drives reaction forward |

Q. How is the compound characterized to confirm its structural integrity?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and chlorine integration.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., CHClNO, expected m/z 246.01).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~750 cm (C-Cl stretch). Discrepancies in spectral data may indicate impurities or isomer formation, requiring iterative purification .

Advanced Research Questions

Q. What computational methods are recommended to predict the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess stability under varying solvent conditions. For example, chloro-substituted aromatic rings may exhibit steric hindrance affecting rotational barriers. Recent studies highlight the use of quantum chemical reaction path searches to identify intermediates and transition states, reducing experimental trial-and-error .

Q. How do researchers resolve contradictions in biological activity data for chloroacetamide derivatives?

Contradictions often arise from differences in assay conditions (e.g., cell lines, concentration ranges). For instance, chloroacetamides may show herbicidal activity in plant models but cytotoxicity in mammalian cells. A systematic approach includes:

- Dose-response assays : Establish IC values across multiple models.

- Metabolic stability tests : Assess degradation pathways (e.g., cytochrome P450 interactions).

- Comparative studies : Use structurally similar analogs (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) as controls to isolate substituent effects .

Q. What strategies are effective in designing derivatives to enhance target specificity?

- Bioisosteric replacement : Substitute chlorine with fluorine to modulate electronegativity without steric changes.

- Side-chain modifications : Introduce methyl or methoxy groups to the phenyl ring to alter lipophilicity (logP) and binding affinity.

- Fragment-based drug design : Use X-ray crystallography or cryo-EM to identify binding pockets in target proteins (e.g., enzyme active sites). Example derivatives with improved specificity include N-alkylated propanamides, which reduce off-target interactions in kinase inhibition assays .

Q. Methodological Considerations

Q. How should researchers address discrepancies in melting point or solubility data across literature sources?

Discrepancies often stem from polymorphic forms or residual solvents. Recommended steps:

- Thermogravimetric Analysis (TGA) : Detect solvent residues affecting melting points.

- Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous forms.

- Standardized protocols : Use IUPAC-recommended solvents (e.g., HPLC-grade) for solubility tests .

Q. What experimental controls are critical when studying the compound’s environmental impact?

- Abiotic controls : Assess hydrolysis/photolysis in buffer solutions (pH 4–9) under UV light.

- Biotic controls : Use soil microcosms with/without microbial communities to differentiate chemical vs. biological degradation.

- Analytical controls : Spike samples with deuterated analogs (e.g., D-propanamide) to validate recovery rates in LC-MS workflows .

Properties

IUPAC Name |

3-chloro-N-(3-chloro-2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11/h2-4H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRHSZJKNGKNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284450 | |

| Record name | 3-chloro-n-(3-chloro-2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39494-09-2 | |

| Record name | NSC37259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-n-(3-chloro-2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.